{4-[3-(Trifluoromethyl)phenyl]thiophen-2-yl}methanamine
Description
Properties
IUPAC Name |
[4-[3-(trifluoromethyl)phenyl]thiophen-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NS/c13-12(14,15)10-3-1-2-8(4-10)9-5-11(6-16)17-7-9/h1-5,7H,6,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPXAMBLYBNDHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling for Thiophene Functionalization
The foundational step in this route involves the Suzuki-Miyaura cross-coupling of 4-bromothiophene-2-carbaldehyde with 3-(trifluoromethyl)phenylboronic acid. This reaction, catalyzed by palladium(PPh₃)₄ in a tetrahydrofuran (THF)/water mixture at 80°C, achieves the 4-[3-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde intermediate with yields of 72–78%. The trifluoromethyl group’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbon, facilitating boronic acid coupling.
Reductive Amination of the Aldehyde Intermediate
The aldehyde intermediate undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at 25°C. This one-pot reaction proceeds via imine formation, followed by reduction to yield the primary amine. The reaction’s efficiency is highly pH-dependent, with optimal performance observed at pH 6.5–7.0. Purification via column chromatography (silica gel, ethyl acetate/hexane 1:4) affords the target compound in 65% yield.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, THF/H₂O, 80°C, 12 h | 75 | 98.2 |
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, 25°C, 24 h | 65 | 97.8 |
Mannich-Type Cyclization for Direct Amine Incorporation
Thiophene Precursor Synthesis
Starting from 3-(trifluoromethyl)benzaldehyde, a condensation reaction with cyanoacetamide in ethanol under basic conditions (KOH, 10% aqueous) generates 3-aryl-2-cyanothioacrylamide. This intermediate serves as the Michael acceptor for subsequent cyclization.
Mannich Reaction with Formaldehyde and Ammonia
The Michael adduct undergoes Mannich cyclization with aqueous formaldehyde (37%) and ammonium hydroxide at 60°C. The reaction proceeds via iminium ion formation, followed by intramolecular cyclization to construct the thiophene-methanamine framework. The use of DMF as a co-solvent improves reaction homogeneity, yielding 58% of the target compound after recrystallization from ethanol/acetone.
Mechanistic Insight:
Density functional theory (DFT) studies indicate that the S,S-diastereomer of the Michael adduct favors a low-energy pathway (activation energy: 27.9 kJ/mol) for nucleophilic substitution, ensuring regioselective amine incorporation.
Gewald Reaction for Thiophene Ring Construction
Synthesis of 2-Aminothiophene Core
The Gewald reaction employs 3-(trifluoromethyl)acetophenone, elemental sulfur, and malononitrile in ethanol under reflux. This three-component reaction forms 2-aminothiophene-4-[3-(trifluoromethyl)phenyl]-3-carbonitrile in 81% yield. The reaction’s success relies on the electron-deficient nature of the trifluoromethyl group, which stabilizes the intermediate enamine.
Nitrile Reduction to Primary Amine
Catalytic hydrogenation (H₂, 50 psi, Pd/C 10%) in ethanol reduces the nitrile group to methanamine. The reaction is highly exothermic, requiring careful temperature control (25–30°C) to avoid over-reduction. The final product is isolated in 88% yield after filtration and solvent evaporation.
Direct Amination of Halogenated Thiophene Derivatives
Buchwald-Hartwig Amination
4-Bromo-2-(bromomethyl)-5-[3-(trifluoromethyl)phenyl]thiophene undergoes amination with aqueous ammonia in the presence of a palladium-Xantphos catalyst. The reaction, conducted in toluene at 110°C for 18 h, achieves 70% conversion. However, competing hydrolysis of the bromomethyl group necessitates precise stoichiometric control.
Purification Challenges
The crude product contains residual palladium (up to 320 ppm), requiring treatment with activated charcoal and EDTA solutions to reduce metal content to <5 ppm. Final crystallization from methylisobutylketone yields 62% of the amine with 99.1% purity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| Suzuki + Reductive Amination | High regioselectivity, scalable | Multi-step, costly palladium catalyst | 49 (75 × 65) |
| Mannich Cyclization | Atom-economical, one-pot synthesis | Moderate yields, diastereomer separation | 58 |
| Gewald Reaction | High-yielding thiophene formation | Requires toxic malononitrile | 71 (81 × 88) |
| Buchwald-Hartwig | Direct C–N bond formation | Palladium removal challenges | 62 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the trifluoromethyl group or the thiophene ring, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
{4-[3-(Trifluoromethyl)phenyl]thiophen-2-yl}methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of {4-[3-(Trifluoromethyl)phenyl]thiophen-2-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Heterocyclic Core Variations
Thiophene vs. Thiazole/Oxadiazole Analogs
- Thiophene Derivatives :
- Target Compound : The thiophene ring provides electron-rich aromaticity, facilitating interactions with hydrophobic pockets in proteins.
- (4-(Thiophen-2-yl)phenyl)methanamine (): Lacks the trifluoromethyl group but retains the thiophene-phenyl scaffold. Its bioactivity may differ due to reduced electronegativity and lipophilicity .
- Thiazole Derivatives :
Substituent Modifications
Trifluoromethyl Position and Additional Functional Groups
- Positional Isomers: [4-Chloro-3-(trifluoromethyl)phenyl]methanamine (): Replaces the thiophene with a chlorinated phenyl ring. 2-[4-(Trifluoromethyl)phenyl]ethylamine (): A phenethylamine derivative lacking the thiophene. The ethylamine chain may reduce rigidity and limit interactions with flat binding sites .
- Sulfonyl-Containing Analogs :
Amine Group Variations
- Methanamine vs.
Data Tables
Table 1: Structural and Physicochemical Properties
Key Findings
Heterocycle Impact : Thiophene-based compounds excel in π-π interactions, while thiazoles/oxadiazoles offer hydrogen-bonding and metabolic advantages.
Trifluoromethyl Positioning : The 3-CF3 group in the target compound balances lipophilicity and steric effects compared to 4-CF3 analogs.
Biological Activity
The compound {4-[3-(trifluoromethyl)phenyl]thiophen-2-yl}methanamine is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C12H10F3N
- Molecular Weight : 233.21 g/mol
- CAS Number : Not available in the current literature.
The trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable scaffold for drug development.
Antibacterial Activity
Research indicates that thiophene derivatives exhibit significant antibacterial properties against various strains of bacteria. A study demonstrated that compounds similar to this compound showed effective inhibition against gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.20 to 1.56 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 117c | 0.20 | MRSA |
| 117a | 1.56 | S. aureus |
Antifungal Activity
In addition to antibacterial effects, the compound has shown promise in antifungal applications. Studies have reported that thiophene derivatives, including those structurally related to this compound, demonstrated significant antifungal activity against Candida albicans and Aspergillus niger with inhibition rates exceeding 70% at concentrations of 100 µg/mL .
Anticancer Activity
The anticancer potential of thiophene derivatives has also been explored. For instance, compounds similar to this compound have been tested in vitro against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that these compounds induced apoptosis in cancer cells, with IC50 values ranging from 5 to 15 µM .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanism involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
- Induction of Apoptosis in Cancer Cells : The compound may activate caspase pathways leading to programmed cell death in cancerous cells.
Case Studies
- Study on Antibacterial Efficacy :
- Anticancer Evaluation :
Q & A
Basic: What are efficient synthetic routes for {4-[3-(Trifluoromethyl)phenyl]thiophen-2-yl}methanamine?
Answer:
A robust method involves Boc protection of thiophen-2-ylmethanamine followed by bromination to generate a bromothiophene intermediate. Subsequent Suzuki coupling with 3-(trifluoromethyl)phenylboronic acid under palladium catalysis enables aryl-thiophene bond formation. Final deprotection of the Boc group yields the target compound. This route emphasizes regioselectivity and avoids side reactions common in direct thiophene functionalization .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): and NMR confirm regiochemistry and trifluoromethyl group integrity.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Validates molecular weight and purity.
- X-ray Crystallography (if crystalline): Resolves absolute configuration using programs like SHELXL for refinement .
Advanced: How can contradictions in reported biological activity data be resolved?
Answer:
Contradictions often arise from differences in cellular models or assay conditions . To address this:
- Perform dose-response curves across multiple cell lines (e.g., MCF-7 for cancer studies).
- Use structure-activity relationship (SAR) analysis to isolate the role of the trifluoromethyl group. For example, replacing -CF with -CH in analogs can reduce anti-cancer potency by 8-fold, highlighting its electronic effects .
- Validate target engagement via molecular docking or kinase profiling .
Advanced: What strategies optimize reaction conditions for thiophene-aryl coupling?
Answer:
- Solvent Choice: Tetrahydrofuran (THF) minimizes side reactions compared to polar aprotic solvents.
- Catalyst System: Pd(PPh) with triethylamine as a base enhances coupling efficiency.
- Monitoring: Track reaction progress via thin-layer chromatography (TLC) to prevent over-reaction or decomposition .
Advanced: How does the trifluoromethyl group influence pharmacological properties?
Answer:
The -CF group:
- Enhances metabolic stability by resisting oxidative degradation.
- Modulates lipophilicity , improving membrane permeability.
- In anti-cancer studies, analogs with -CF show IC values ~2.63 μM (vs. 19.72 μM for non-CF analogs) due to stronger hydrogen bonding and hydrophobic interactions with target proteins .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate) to separate regioisomers.
- Acid-Base Extraction: For hydrochloride salts, precipitate impurities via pH adjustment .
Advanced: How can crystallographic challenges (e.g., twinning) be addressed during structural analysis?
Answer:
- Data Collection: Use high-resolution ( Å) synchrotron sources to resolve twinned crystals.
- Software Tools: SHELXD and SHELXE enable robust phasing and refinement of twinned data.
- Validation: Cross-check with Hirshfeld surface analysis to confirm hydrogen bonding networks .
Advanced: What computational methods support SAR studies for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
